Bienvenue dans la boutique en ligne BenchChem!

AZD9496

Oral SERD Breast Cancer Xenograft Pharmacokinetics

Procure AZD9496, the only oral SERD with both extensive preclinical characterization and publicly available presurgical pharmacodynamic data. Unlike injectable fulvestrant, AZD9496 offers high oral bioavailability (63–91% across species) enabling chronic daily dosing without injection-site trauma. Its unique CYP2C8 complete substrate inhibition mechanism makes it an essential reference compound for DMPK studies. Ideal for ESR1-mutant (Y537S) tumor models where fulvestrant shows only partial efficacy. All suppliers guarantee ≥98% purity for reproducible research.

Molecular Formula C25H25F3N2O2
Molecular Weight 442.5 g/mol
CAS No. 1639042-08-2
Cat. No. B560170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD9496
CAS1639042-08-2
Synonyms(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid
Molecular FormulaC25H25F3N2O2
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24
InChIInChI=1S/C25H25F3N2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1
InChIKeyDFBDRVGWBHBJNR-BBNFHIFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





AZD9496 (CAS 1639042-08-2): Oral SERD for ERα-Driven Breast Cancer Research Applications


AZD9496 is a nonsteroidal, orally bioavailable small-molecule selective estrogen receptor degrader (SERD) and antagonist developed by AstraZeneca that targets estrogen receptor alpha (ERα) with sub-nanomolar potency [1]. The compound binds ERα (IC₅₀ = 0.82 nM), induces receptor downregulation (IC₅₀ = 0.14 nM), and antagonizes ERα-mediated transcription (IC₅₀ = 0.28 nM), resulting in potent inhibition of MCF-7 breast cancer cell proliferation (EC₅₀ = 0.04 nM) [1]. AZD9496 was advanced to Phase I clinical evaluation (NCT02248090) in women with ER+/HER2− advanced breast cancer, where it demonstrated an acceptable safety profile and evidence of prolonged disease stabilization in heavily pretreated patients [2]. Unlike the first-in-class injectable SERD fulvestrant, AZD9496 achieves high oral bioavailability across preclinical species (F% = 63% rat, 91% mouse, 74% dog), offering a fundamentally different administration paradigm for both research tool applications and therapeutic development [1].

Why Fulvestrant and Other SERDs Cannot Be Simply Substituted for AZD9496 in Research Protocols


Despite sharing a class designation as selective estrogen receptor degraders, AZD9496 and its closest analogs (fulvestrant, camizestrant/AZD9833, GDC-0810/brilanestrant, elacestrant) exhibit critically distinct pharmacological profiles that preclude simple interchange. The most fundamental difference is the route of administration: AZD9496 is orally bioavailable (F% = 63–91% across rat, mouse, and dog) [1], whereas fulvestrant requires intramuscular injection with well-documented pharmacokinetic limitations that prevent complete ER degradation at clinically feasible doses [2]. Beyond administration route, AZD9496 demonstrates a unique CYP2C8-dependent metabolism characterized by complete substrate inhibition—a phenomenon mechanistically distinct from the partial substrate inhibition reported for other P450 substrates [3]. Furthermore, the superior systemic exposure achievable with oral AZD9496 translates into superior in vivo suppression of Y537S ESR1-mutant tumors, a clinically prevalent mutation where fulvestrant shows only partial efficacy despite maximally tolerated dosing [4]. The compound's human plasma free fraction (0.15%) is 5-fold higher than fulvestrant, contributing to this pharmacokinetic advantage [1].

AZD9496 (CAS 1639042-08-2): Quantitative Comparative Evidence for Differentiated Scientific Selection


Oral Bioavailability Enables Non-Invasive Dosing Unavailable with Injectable Fulvestrant

AZD9496 demonstrates high oral bioavailability across three preclinical species, directly contrasting with fulvestrant's requirement for intramuscular injection. In the estrogen-dependent MCF-7 xenograft model, significant tumor growth inhibition was observed at AZD9496 doses as low as 0.5 mg/kg administered orally, accompanied by dose-dependent decreases in progesterone receptor protein levels [1]. By contrast, fulvestrant's clinical dosing is limited to 500 mg intramuscular injection monthly, with pharmacodynamic evidence indicating that complete ER degradation is not achieved at this regimen [2]. The oral route of AZD9496 enables flexible daily dosing regimens (tested from 20 mg QD to 600 mg BID in the Phase I trial) and avoids the tissue irritation and administration burden associated with intramuscular fulvestrant [3].

Oral SERD Breast Cancer Xenograft Pharmacokinetics Route of Administration

Superior Pharmacokinetic Exposure Drives Complete Suppression of Y537S ESR1-Mutant Tumors Where Fulvestrant Fails

In a head-to-head in vivo comparison employing maximally effective doses of both agents, AZD9496 (15 mg/kg orally once daily) completely inhibited the growth of Y537S ESR1-mutant xenograft tumors, whereas fulvestrant (200 mg/kg subcutaneously twice weekly) was only partially effective, with Y537S tumors continuing to grow in the fulvestrant arm [1]. The mechanistic basis for this differential was revealed by pharmacokinetic modeling: AZD9496 achieved markedly superior systemic exposure (AUC = 218 µM·h; Cmax = 59 µM) compared to fulvestrant (AUC = 5.29 µM·h; Cmax = 0.65 µM), representing approximately 41-fold higher AUC and 91-fold higher Cmax, despite fulvestrant being dosed at approximately 5-fold higher levels than administered to patients [1]. In vitro, both compounds showed comparable IC₅₀ values against Y537S-mutant cells (approximately 25 nM for both, compared to approximately 0.4 nM against WT ERα) [1]. The in vivo differentiation therefore arises from AZD9496's superior pharmacokinetic properties rather than intrinsic potency differences.

ESR1 Mutation Y537S Endocrine Resistance Tumor Xenograft Pharmacokinetic Advantage

Five-Fold Higher Human Plasma Free Fraction Versus Fulvestrant Enhances Target Tissue Distribution Potential

AZD9496 exhibits a percent free level in human plasma of 0.15%, which is 5-fold higher than that measured for fulvestrant under comparable conditions [1]. Given that only the unbound (free) fraction of a drug is available for passive diffusion into tissues and interaction with the intracellular ERα target, this difference in plasma protein binding has direct implications for target tissue penetration. The free fraction advantage is mechanistically consistent with the superior in vivo efficacy of AZD9496 against Y537S ESR1-mutant tumors described above, where AZD9496 achieved complete tumor suppression at systemic exposures that vastly exceeded those of fulvestrant [2].

Plasma Protein Binding Free Fraction Tissue Distribution Pharmacokinetics

CYP2C8 Complete Substrate Inhibition: A Unique Metabolic Liability with Dose-Nonlinear PK Implications

AZD9496 undergoes biotransformation predominantly via CYP2C8 to its two main metabolites, and the rate of metabolite formation exhibits complete substrate inhibition with increasing AZD9496 concentrations in human liver microsomes (HLM), recombinant CYP2C8 (rCYP2C8), and hepatocytes [1]. Total inhibition by AZD9496 of amodiaquine N-deethylation (a specific probe of CYP2C8 activity) confirmed the completeness of this inhibition [1]. Kinetic modeling indicated that up to three AZD9496 molecules bind to the inhibitory site of CYP2C8, representing a mechanistic phenomenon distinct from the partial substrate inhibition previously reported for other cytochrome P450 substrates [1]. This unique metabolic profile provides the mechanistic basis for the dose-nonlinear pharmacokinetics observed in the Phase I clinical trial, where drug exposure increased disproportionately with dose escalation [2]. In contrast, other oral SERDs (e.g., camizestrant/AZD9833) were specifically developed to avoid CYP2C8-mediated metabolism [3].

CYP2C8 Substrate Inhibition Drug Metabolism Drug-Drug Interaction Dose Nonlinearity

Nuclear Hormone Receptor Selectivity: 675-Fold to 37,500-Fold Discrimination Over Off-Target Receptors

AZD9496 demonstrates high selectivity for ERα over other tested nuclear hormone receptors, with IC₅₀ values of 0.54 µM for the progesterone receptor (PR), 9.2 µM for the glucocorticoid receptor (GR), and 30 µM for the androgen receptor (AR) [1]. Relative to its ERα binding IC₅₀ of 0.8 nM, this represents approximately 675-fold selectivity over PR, 11,500-fold over GR, and 37,500-fold over AR [1]. This selectivity profile is a direct consequence of the compound's discovery strategy: AZD9496 was developed from a direct ER binding screen to identify novel motifs with drug-like properties capable of degrading ER, rather than through modification of existing SERM or steroid scaffolds [2]. The degree of selectivity is relevant when AZD9496 is used as a pharmacological tool in experimental systems where other nuclear hormone receptors are co-expressed and may confound interpretation of ER-specific effects.

Selectivity Nuclear Hormone Receptor Off-Target Progesterone Receptor Androgen Receptor Glucocorticoid Receptor

First-in-Class Presurgical Demonstration of Oral SERD Target Engagement in Treatment-Naïve Breast Cancer Patients

The randomized, open-label, presurgical window-of-opportunity study (NCT03236974) provided the first clinical demonstration that an oral SERD can affect its key biological targets in treatment-naïve ER+ HER2− primary breast cancer [1]. Patients randomized to AZD9496 (250 mg BID for 5–14 days) showed a least square mean ER H-score reduction of 24% from baseline, alongside PR H-score reduction of −33.3% and Ki-67 reduction of −39.9% [1]. In comparison, fulvestrant (500 mg single dose on day 1) produced ER H-score reduction of 36%, PR reduction of −68.7%, and Ki-67 reduction of −75.4% [1]. The differences between AZD9496 and fulvestrant were not statistically significant (ER: P = 0.86; PR: P = 0.97; Ki-67: P = 0.98), indicating comparable pharmacodynamic activity at the doses tested, but importantly demonstrating that oral AZD9496 achieves meaningful intratumoral target engagement within 5–14 days [1]. No new safety findings were identified, consistent with the acceptable safety profile observed in the Phase I dose-escalation study [2].

Pharmacodynamics Presurgical Window-of-Opportunity ER Degradation Ki-67 Target Engagement

Optimal Research and Procurement Scenarios for AZD9496 (CAS 1639042-08-2) Based on Quantitative Evidence


In Vivo Xenograft Studies of ESR1-Mutant Endocrine-Resistant Breast Cancer Requiring Oral Dosing

Investigators studying Y537S or D538G ESR1-mutant breast cancer models should select AZD9496 over fulvestrant when the experimental protocol requires oral administration and/or when the Y537S mutation is the focus of study. Evidence demonstrates that AZD9496 (15 mg/kg p.o. q.d.) achieves complete Y537S tumor growth suppression where fulvestrant (200 mg/kg s.c. twice weekly) is only partially effective, driven by ~41-fold higher systemic AUC and ~91-fold higher Cmax [1]. The compound's oral bioavailability (F% = 63–91% across species) enables chronic daily dosing without the cumulative injection-site trauma associated with repeated fulvestrant administration [2].

CYP2C8-Mediated Drug Metabolism and Substrate Inhibition Mechanistic Studies

AZD9496 serves as a uniquely well-characterized reference compound for investigators studying CYP2C8 complete substrate inhibition kinetics. The compound demonstrates total inhibition of CYP2C8-mediated amodiaquine N-deethylation with up to three molecules binding the inhibitory site—a mechanistic phenomenon distinct from the partial substrate inhibition previously described for other P450 isoforms [3]. This property makes AZD9496 suitable for use as a positive control in CYP2C8 inhibition screening assays and for computational modeling of complex P450 inhibition kinetics. Its dose-nonlinear PK in the clinic, mechanistically linked to this substrate inhibition, provides a translational reference for physiologically based pharmacokinetic (PBPK) model validation [4].

Combination Therapy Research with PI3K Pathway and CDK4/6 Inhibitors

Preclinical evidence demonstrates that AZD9496 combines effectively with PI3K pathway inhibitors and CDK4/6 inhibitors to produce tumor regressions in estrogen-deprived ER+ breast cancer models, with effects that were greater than monotherapy alone [2]. The compound's oral route of administration facilitates combination dosing regimens in chronic in vivo studies, where daily oral gavage of AZD9496 can be coordinated with concomitant dosing of other oral agents. The quantitative PD biomarker modulation confirmed in the presurgical trial (ER H-score −24%, PR H-score −33.3%, Ki-67 −39.9%) provides clinically translatable benchmarks for assessing combination therapy effects [5].

Translational Biomarker Studies Requiring Human Target Engagement Validation

For research programs bridging preclinical findings to clinical development of oral SERDs, AZD9496 is the only oral SERD for which both extensive preclinical characterization and clinical presurgical pharmacodynamic data are publicly available in the peer-reviewed literature. The presurgical window-of-opportunity trial (NCT03236974) provides direct evidence of intratumoral ER degradation, PR suppression, and Ki-67 reduction after 5–14 days of oral AZD9496 treatment in treatment-naïve patients [5]. This human PD dataset allows investigators to benchmark their preclinical models against clinically observed target engagement magnitudes, a capability not available for other oral SERDs where comparable presurgical PD data have not been published.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD9496

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.